molecular formula C28H35N7O9 B129914 Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate CAS No. 140486-68-6

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate

Katalognummer B129914
CAS-Nummer: 140486-68-6
Molekulargewicht: 613.6 g/mol
InChI-Schlüssel: OIUSYCOEKIPOMN-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate, also known as PHPG-prazosin, is a novel drug delivery system that has gained attention in recent years due to its potential applications in cancer treatment. This drug delivery system is composed of a biodegradable polymer, poly-N(5)-(3-hydroxypropylglutamine), conjugated with prazosin, a drug that can inhibit the growth of cancer cells.

Wirkmechanismus

The mechanism of action of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten involves the inhibition of alpha-1 adrenergic receptors, which are overexpressed in many types of cancer cells. Prazosin, the active ingredient in Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten, is a selective alpha-1 adrenergic receptor antagonist that can block the growth-promoting effects of norepinephrine and epinephrine on cancer cells. The conjugation of prazosin to poly-N(5)-(3-hydroxypropylglutamine) enhances the drug's stability and allows for sustained release of the drug over time.
Biochemical and physiological effects:
Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has been shown to have minimal toxicity in vitro and in vivo studies. The drug delivery system is biodegradable and can be metabolized into non-toxic byproducts. In addition, Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has been shown to have a prolonged circulation time in the bloodstream, which can enhance its therapeutic efficacy. The drug delivery system can also accumulate in tumor tissues, which can increase the drug's concentration at the site of the tumor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten is its high drug-loading capacity, which allows for a lower dose of the drug to be administered. This can reduce the risk of side effects and increase the drug's safety profile. In addition, Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can selectively target cancer cells, which can minimize damage to healthy tissues. However, one limitation of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten is its complex synthesis method, which can be time-consuming and costly. In addition, the drug delivery system may not be effective for all types of cancer, as the overexpression of alpha-1 adrenergic receptors varies among different cancer types.

Zukünftige Richtungen

There are several future directions for the development of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten. One possible direction is the optimization of the drug delivery system's synthesis method to improve its efficiency and reduce its cost. Another direction is the evaluation of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten in combination with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. In addition, the drug delivery system can be modified to target other types of cancer cells that overexpress different receptors. Finally, the safety and efficacy of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can be further evaluated in clinical trials to determine its potential as a cancer treatment.

Synthesemethoden

The synthesis of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten involves the conjugation of prazosin to poly-N(5)-(3-hydroxypropylglutamine) through a carbamate linkage. The synthesis is typically carried out through a two-step process, where prazosin is first modified with a succinic anhydride derivative to introduce a carboxylic acid group. The modified prazosin is then coupled with the hydroxyl groups of poly-N(5)-(3-hydroxypropylglutamine) through a carbodiimide-mediated reaction. The resulting Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten conjugate is a water-soluble polymer with a molecular weight of approximately 50 kDa.

Wissenschaftliche Forschungsanwendungen

Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has shown promising results in preclinical studies as a potential treatment for cancer. The drug delivery system has been shown to have a high drug-loading capacity and can selectively target cancer cells through the overexpression of alpha-1 adrenergic receptors. In vitro studies have demonstrated that Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can inhibit tumor growth in mouse models of breast and prostate cancer.

Eigenschaften

IUPAC Name

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O9/c1-41-21-15-17-19(16-22(21)42-2)31-27(35-11-9-34(10-12-35)25(37)20-5-3-13-43-20)32-24(17)33-28(40)44-14-4-8-30-18(26(38)39)6-7-23(29)36/h3,5,13,15-16,18,30H,4,6-12,14H2,1-2H3,(H2,29,36)(H,38,39)(H,31,32,33,40)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSYCOEKIPOMN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCNC(CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCN[C@@H](CCC(=O)N)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161411
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid

CAS RN

140486-68-6
Record name Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.